

An In-depth Technical Guide to the Crystal Structure of 1,4-Diphenylbutadiyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diphenylbutadiyne

Cat. No.: B1203910

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of **1,4-diphenylbutadiyne**, a molecule of significant interest in materials science and as a structural motif in medicinal chemistry. Understanding its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, designing novel derivatives, and elucidating its interactions in various chemical and biological systems.

Core Crystallographic Data

The crystal structure of **1,4-diphenylbutadiyne** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group $P2_1/n$.^[1] The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 1,4-Diphenylbutadiyne

Parameter	Value
Empirical Formula	C ₁₆ H ₁₀
Formula Weight	202.25 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	12.898(2) Å
b	3.972(1) Å
c	12.923(3) Å
β	117.80(2)°
Volume	584.9(2) Å ³
Z	2
Calculated Density	1.148 Mg/m ³
Absorption Coefficient	0.068 mm ⁻¹
F(000)	212
Data Collection	
Diffractometer	Enraf-Nonius CAD-4
Radiation	MoKα ($\lambda = 0.71073$ Å)
Temperature	293(2) K
2θ range for data collection	2.22 to 24.97°
Index ranges	-15 ≤ h ≤ 15, 0 ≤ k ≤ 4, 0 ≤ l ≤ 15
Reflections collected	1150
Independent reflections	1028 [R(int) = 0.0152]
Refinement	

Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	1028 / 0 / 97
Goodness-of-fit on F^2	1.053
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0385$, $wR_2 = 0.0995$
R indices (all data)	$R_1 = 0.0486$, $wR_2 = 0.1055$
Largest diff. peak and hole	0.135 and -0.125 e. \AA^{-3}

Table 2: Selected Bond Lengths (\AA) and Angles ($^\circ$) for 1,4-Diphenylbutadiyne

Bond	Length (\AA)	Angle	Degrees ($^\circ$)
C(1)-C(2)	1.192(3)	C(2)-C(1)-C(3)	178.6(2)
C(1)-C(3)	1.439(2)	C(1)-C(2)-C(2)#1	179.9(3)
C(2)-C(2)#1	1.378(4)	C(4)-C(3)-C(5)	118.0(2)
C(3)-C(4)	1.390(2)	C(4)-C(3)-C(1)	121.0(2)
C(3)-C(8)	1.392(2)	C(8)-C(3)-C(1)	121.0(2)
C(4)-C(5)	1.385(2)	C(3)-C(4)-C(5)	121.1(2)
C(5)-C(6)	1.380(3)	C(6)-C(5)-C(4)	120.1(2)
C(6)-C(7)	1.379(3)	C(7)-C(6)-C(5)	119.9(2)
C(7)-C(8)	1.382(3)	C(6)-C(7)-C(8)	120.2(2)
C(7)-C(8)-C(3)	120.7(2)		

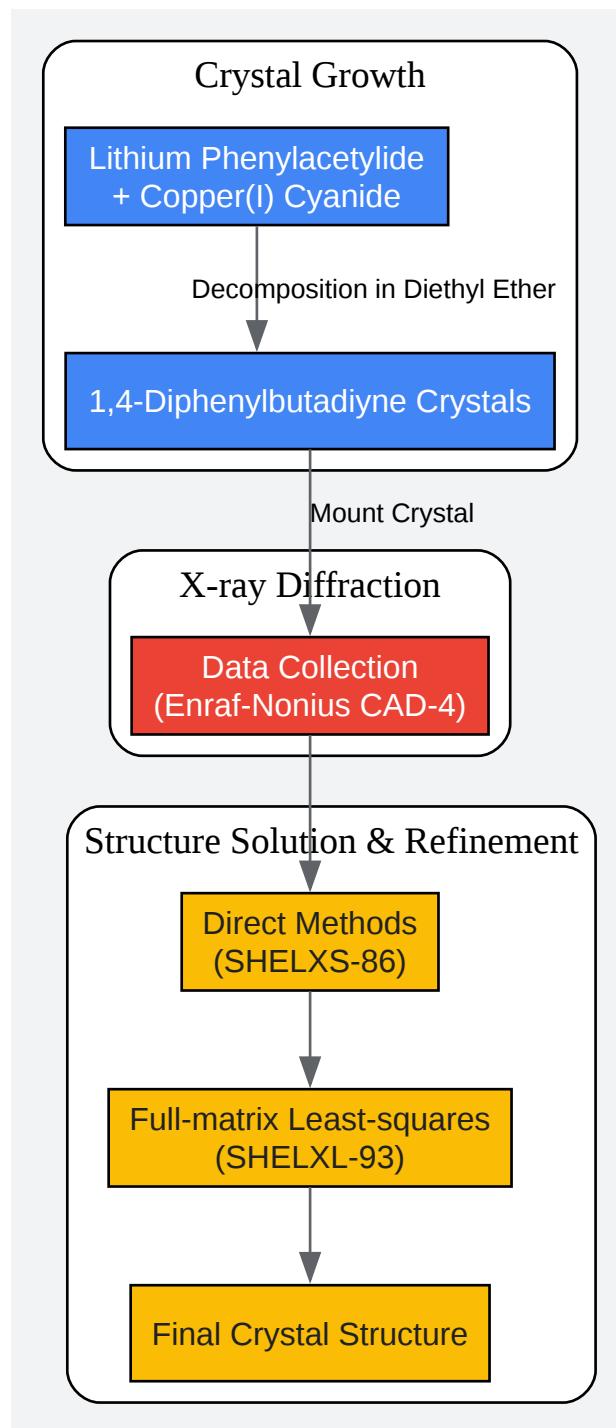
Symmetry transformations used to generate equivalent atoms: #1 - $x+1$, - $y+1$, - $z+1$

Experimental Protocols

Crystal Growth

Crystals of **1,4-diphenylbutadiyne** suitable for X-ray diffraction were obtained from the decomposition of the cuprate prepared from the reaction between lithium phenylacetylide and copper(I) cyanide in a diethyl ether solution at room temperature.

X-ray Data Collection and Structure Refinement


A colorless needle-shaped crystal with dimensions of 0.40 x 0.15 x 0.10 mm was mounted on a glass fiber. Data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated MoK α radiation. The unit cell parameters were determined from 25 carefully centered reflections.

The structure was solved by direct methods using the SHELXS-86 program and refined by full-matrix least-squares on F² using SHELXL-93. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in idealized positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the crystal structure determination of **1,4-diphenylbutadiyne**.

[Click to download full resolution via product page](#)

Caption: Workflow for **1,4-Diphenylbutadiyne** Crystal Structure Analysis.

Molecular Structure and Connectivity

The diagram below shows the molecular structure of **1,4-diphenylbutadiyne** with atom numbering corresponding to the crystallographic data.

Caption: Molecular Connectivity of **1,4-Diphenylbutadiyne**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Diphenylbutadiin – Wikipedia [de.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of 1,4-Diphenylbutadiyne]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203910#1-4-diphenylbutadiyne-crystal-structure-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com